2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide
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Overview
Description
2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide is a chemical compound with a complex structure that includes an imidazole ring, a dimethylamino group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide typically involves the reaction of 1-methylimidazole with formaldehyde and dimethylamine, followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Bedaquiline: A compound with a similar structural motif used as an antitubercular agent.
Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research and industrial applications.
Properties
Molecular Formula |
C7H14N4O2S |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-1-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C7H14N4O2S/c1-10(2)4-6-9-7(5-11(6)3)14(8,12)13/h5H,4H2,1-3H3,(H2,8,12,13) |
InChI Key |
LNRCWNLOEFJFQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1CN(C)C)S(=O)(=O)N |
Origin of Product |
United States |
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